molecular formula C21H15ClN4O3S B2815238 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 893934-77-5

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2815238
CAS RN: 893934-77-5
M. Wt: 438.89
InChI Key: BADVFVMZHFWSPQ-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H15ClN4O3S and its molecular weight is 438.89. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Anticancer Agents

A study by Zhang et al. (2023) reported the design and synthesis of indole derivatives containing a penta-heterocycles scaffold, including similar chemical structures, as novel anticancer agents against A549 and K562 cells. These compounds demonstrated potent antiproliferative activities and were shown to induce apoptosis and cell cycle arrest through the EGFR and p53-MDM2 mediated pathways (Zhang et al., 2023).

Exploration of Nonlinear Optical Properties

Castro et al. (2017) investigated the nonlinear optical properties of organic crystals related to the chemical structure . Their research aimed to understand the linear and nonlinear optical behavior of these compounds, highlighting their potential applications in photonic devices such as optical switches and modulators (Castro et al., 2017).

Antioxidant Activity Studies

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and studied their antioxidant activities. The research focused on the effect of hydrogen bonding on the self-assembly process and evaluated the compounds' antioxidant capabilities using various in vitro assays, demonstrating significant antioxidant activities (Chkirate et al., 2019).

Evaluation of Antimicrobial Properties

Aly et al. (2011) developed thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, including structures similar to the one , assessing their antimicrobial activities. The synthesized compounds exhibited promising biological activities against various microorganisms, suggesting their potential as antimicrobial agents (Aly et al., 2011).

Molecular Docking and Photovoltaic Efficiency Modeling

Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including similar structures. They explored ligand-protein interactions and modeled photovoltaic efficiency, indicating that these compounds could serve as photosensitizers in dye-sensitized solar cells due to their good light harvesting efficiency and favorable electronic properties (Mary et al., 2020).

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3S/c22-12-5-7-13(8-6-12)26-19(16-10-30-11-17(16)24-26)23-18(27)9-25-20(28)14-3-1-2-4-15(14)21(25)29/h1-8H,9-11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADVFVMZHFWSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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